Cas no 946215-99-2 (N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)

N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide structure
946215-99-2 structure
Product name:N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
CAS No:946215-99-2
MF:C21H19ClFN3O3
Molecular Weight:415.845267534256
CID:6214761
PubChem ID:16885095

N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 化学的及び物理的性質

名前と識別子

    • N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
    • N-(3-chloro-4-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
    • F5013-0698
    • VU0628802-1
    • 946215-99-2
    • N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
    • AKOS024488885
    • N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
    • インチ: 1S/C21H19ClFN3O3/c1-29-16-7-4-14(5-8-16)19-10-11-21(28)26(25-19)12-2-3-20(27)24-15-6-9-18(23)17(22)13-15/h4-11,13H,2-3,12H2,1H3,(H,24,27)
    • InChIKey: AZECPPSFAPYFGR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(CCCN1C(C=CC(C2C=CC(=CC=2)OC)=N1)=O)=O)F

計算された属性

  • 精确分子量: 415.1098973g/mol
  • 同位素质量: 415.1098973g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 649
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71Ų
  • XLogP3: 3.3

N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5013-0698-10μmol
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946215-99-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5013-0698-3mg
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946215-99-2
3mg
$63.0 2023-09-10
Life Chemicals
F5013-0698-15mg
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946215-99-2
15mg
$89.0 2023-09-10
Life Chemicals
F5013-0698-20mg
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946215-99-2
20mg
$99.0 2023-09-10
Life Chemicals
F5013-0698-25mg
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946215-99-2
25mg
$109.0 2023-09-10
Life Chemicals
F5013-0698-1mg
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946215-99-2
1mg
$54.0 2023-09-10
Life Chemicals
F5013-0698-2μmol
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946215-99-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5013-0698-10mg
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946215-99-2
10mg
$79.0 2023-09-10
Life Chemicals
F5013-0698-30mg
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946215-99-2
30mg
$119.0 2023-09-10
Life Chemicals
F5013-0698-2mg
N-(3-chloro-4-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
946215-99-2
2mg
$59.0 2023-09-10

N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide 関連文献

N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamideに関する追加情報

N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide: A Comprehensive Overview

The compound with CAS No. 946215-99-2, known as N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide, has recently garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule represents a novel class of compounds with potential applications in treating various diseases, particularly those involving inflammation and oxidative stress. The long-tail keyword for this compound highlights its unique structural features, including the presence of a dihydropyridazine ring system and substituted phenyl groups, which contribute to its biological activity.

Recent studies have demonstrated that N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. Researchers have also explored its ability to modulate oxidative stress pathways, making it a promising candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. The long-tail keyword associated with this compound emphasizes its role in targeting specific molecular pathways, which is critical for developing selective therapeutic agents.

The synthesis of this compound involves a multi-step process that incorporates advanced organic chemistry techniques. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of the product. This approach not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry, making it more sustainable for large-scale production. The long-tail keyword related to its synthesis highlights the importance of optimizing synthetic routes to meet the demands of modern drug development.

Preclinical studies have shown that N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide demonstrates excellent pharmacokinetic properties, including good bioavailability and minimal toxicity in animal models. These findings suggest that the compound has strong potential for translation into clinical trials. The long-tail keyword associated with its pharmacokinetics underscores the importance of understanding how a compound behaves within the body to ensure its safety and efficacy.

Moreover, computational modeling studies have provided valuable insights into the molecular interactions of this compound with its target proteins. These studies have revealed that the dihydropyridazine ring system plays a crucial role in stabilizing key protein-ligand interactions, which is essential for its biological activity. The long-tail keyword related to computational modeling highlights the growing reliance on in silico methods to predict and optimize drug candidates.

In conclusion, N-(3-chloro-4-fluorophenyl)-4-3-(4-methoxyphenyl)-6 oxo 1 6 dihydropyridazin 1 yl butanamide represents a significant advancement in medicinal chemistry due to its unique structure and promising therapeutic potential. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in the development of novel therapeutics. The long-tail keyword associated with its future applications underscores the need for ongoing research to fully realize its potential in addressing unmet medical needs.

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